Tiglic Anhydride
Overview
Description
Tiglic Anhydride, also known as 2-Methyl-2-Butenoic Anhydride, is an organic anhydride with the molecular formula of C10H14O3. It is a volatile, crystalline solid with a distinctive, sweet odor .
Synthesis Analysis
The first coordination compound of copper and tiglic acid named tetrakis(μ-tiglato)bis(tiglic acid)dicopper(II) was synthesized and crystallized from water solution . The synthesis of this compound represents a significant development in the field of organic chemistry.Molecular Structure Analysis
The molecular formula of this compound is C10H14O3 . Its structure was determined and analyzed based on X-ray diffraction measurement .Chemical Reactions Analysis
The new compound was characterized in terms of infrared absorption, thermal, and magnetic properties . The antiferromagnetic coupling of copper ions was found .Physical and Chemical Properties Analysis
This compound has a boiling point of 256-258 °C and a density of 1.03 . Its refractive index ranges from 1.4800 to 1.4830 .Scientific Research Applications
Biosynthesis in Carabid Beetles
Tiglic acid, along with 2-methylbutyric and ethacrylic acids, is biosynthesized in carabid beetles. Research demonstrates that tiglic acid is synthesized from isoleucine via 2-methylbutyric acid in the beetle Pterostichus californicus. This process involves a primary kinetic isotope effect in the dehydrogenation of 2-methylbutyric acid (Attygalle, Wu, & Will, 2007).
Reduction of β-Ketoesters
Tiglic acid can be produced by the reduction of β-ketoesters with calcium borohydride. This process involves transforming β-keto esters into their corresponding hydroxy acids, which are then identified as α, β-unsaturated acids by dehydration (Masanao, Miyano, & Tomita, 1956).
Chemical Reactions on Crystals
Reactions performed at a single face of a crystal, such as the cis-dihydroxylation of tiglic acid, can produce enantiomerically enriched products from non-chiral crystals. This process, demonstrated on tiglic acid using osmium tetraoxide, highlights the potential of crystal face-specific reactions for asymmetric synthesis (Chenchaiah, Holland, Muñoz, & Richardson, 1986).
Catalysis and Hydrogenation
Research on the enantiodifferentiation in hydrogenation of alkenoic acids has used tiglic acid as a test reaction. This study reveals insights into the mechanism of enantiodifferentiation and the role of cinchonidine in the hydrogenation process (Borszéky, Bürgi, Zhaohui, Mallát, & Baiker, 1999).
Functionalized Building Blocks
Tiglic acid has been used to create functionalized building blocks for chemical synthesis. For instance, 4-hydroxy tiglic acid was converted to 1,2-hydroperoxyalcohol by photooxygenation in deuterated solvents, enabling the synthesis of water-soluble trioxanes (Griesbeck, Schlundt, & Neudörfl, 2013).
Enantioselective Synthesis
Enantioselective synthesis using chiral ruthenium complexes has been explored with tiglic acid. The study investigates the factors affecting stereoselectivity in the hydrogenation of tiglic acid, revealing insights into asymmetric synthesis (Matteoli, Menchi, Frediani, Bianchi, & Piacenti, 1985).
Biosourced Polymers
Research on biosourced polymers has explored the incorporation of tiglic acid esters, like 2-(methacryloyloxy)ethyl tiglate (MAET), into well-defined polymers. This highlights the potential of tiglic acid derivatives in green chemistry and materials science (Kassi & Patrickios, 2010).
Alkaloid Biosynthesis
The biosynthesis of tigloyl esters in plants like Datura has been studied, revealing the metabolic pathways and origins of tiglic acid in plant species (Evans & Woolley, 1965).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[(E)-2-methylbut-2-enoyl] (E)-2-methylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-5-7(3)9(11)13-10(12)8(4)6-2/h5-6H,1-4H3/b7-5+,8-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHLSLRANKCHLV-KQQUZDAGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC(=O)C(=CC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C(=O)OC(=O)/C(=C/C)/C)\C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14316-68-8 | |
Record name | Tiglic Anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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